1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
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Description
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as α-PiHP, is a synthetic cathinone with effects similar to other psychostimulants such as methamphetamine . It has a molecular weight of 225.72 . The compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Molecular Structure Analysis
The IUPAC name for this compound is 1-phenyl-2-(1-pyrrolidinyl)ethanone hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H .Chemical Reactions Analysis
The metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 181-183°C . It is stored at a temperature of 4°C .Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Future Directions
properties
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQJADTDGGFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride |
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